molecular formula C18H36N4O3 B597092 N2-(1-Oxododecyl)-D-arginine CAS No. 1225433-34-0

N2-(1-Oxododecyl)-D-arginine

Cat. No.: B597092
CAS No.: 1225433-34-0
M. Wt: 356.511
InChI Key: XTJKNGLLPGBHHO-OAHLLOKOSA-N
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Description

N2-(1-Oxododecyl)-D-arginine is a synthetic derivative of the amino acid arginine, characterized by the presence of a dodecyl group attached to the nitrogen atom of the guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

N2-(1-Oxododecyl)-D-arginine can be synthesized through the esterification of lauric acid with D-arginine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the lauric acid and the arginine . The reaction is carried out under mild conditions, often in the presence of a solvent like dichloromethane, and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is typically achieved through techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N2-(1-Oxododecyl)-D-arginine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted analogs, which can have different chemical and biological properties.

Scientific Research Applications

N2-(1-Oxododecyl)-D-arginine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(1-Oxododecyl)-D-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The dodecyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(1-Oxododecyl)-D-arginine is unique due to its specific stereochemistry and the presence of the dodecyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1225433-34-0

Molecular Formula

C18H36N4O3

Molecular Weight

356.511

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid

InChI

InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m1/s1

InChI Key

XTJKNGLLPGBHHO-OAHLLOKOSA-N

SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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